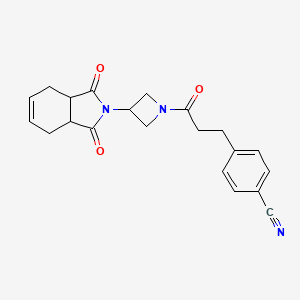

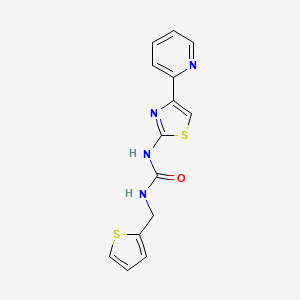

![molecular formula C11H12N2O6S B2446018 1-[(3-Nitrophenyl)sulfonyl]proline CAS No. 67320-37-0](/img/structure/B2446018.png)

1-[(3-Nitrophenyl)sulfonyl]proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(3-Nitrophenyl)sulfonyl]proline” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to create compounds for treating human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-[(3-Nitrophenyl)sulfonyl]proline”, can be achieved through different synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, like proline derivatives .Molecular Structure Analysis

The molecular formula of “1-[(3-Nitrophenyl)sulfonyl]proline” is C11H12N2O6S . The structure is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis

The pyrrolidine ring in “1-[(3-Nitrophenyl)sulfonyl]proline” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied for synthetic pyrrolidines .Scientific Research Applications

Antimicrobial Activity and Molecular Docking Study : Sulfonamides and carbamates derived from similar compounds have shown potent antimicrobial activity. Molecular docking studies suggest these compounds bind effectively at active enzyme sites, indicating potential in antibiotic drug development (Janakiramudu et al., 2017).

Synthesis of Highly Substituted Thienothiopyrans : L-proline-catalyzed reactions have been utilized for the synthesis of thieno[3,2-c]thiopyran derivatives, indicating the role of similar proline derivatives in facilitating complex chemical syntheses (Indumathi, Perumal, & Menéndez, 2010).

Catalysis in Asymmetric Direct Aldol Reactions : N-Sulfonylcarboxamides of L-proline amide derivatives have shown improved reactivities and enantioselectivities in direct aldol reactions, demonstrating their utility in enantioselective catalysis (Berkessel, Koch, & Lex, 2004).

Solvatochromic Probes : Studies on N-(4-nitrophenyl)-L-proline indicate its use in analyzing solvent effects, suggesting applications in understanding solvent interactions in chemical processes (Schreiter & Spange, 2008).

Enantioselective Aldol Reactions : Chiral ionic liquids based on proline derivatives have been used to catalyze aldol reactions with high yield and enantioselectivity, showing potential in stereoselective synthesis (Zhou et al., 2008).

Proline Determination in Biological Fluids : A photometric method based on the reaction of proline with ninhydrin in acidic solutions has been developed, indicating its application in quantifying proline in biological samples (Troll & Lindsley, 1955).

Direct Enantioselective α-Oxidation of Carbonyl Compounds : Proline-derived N-sulfonylcarboxamides have been used as catalysts in enantioselective α-oxidation, showcasing their role in organic synthesis (Sundén et al., 2005).

Coupling Reactions in Organic Synthesis : L-proline-promoted coupling reactions have been utilized for the synthesis of aryl sulfones, underscoring their importance in organic synthesis (Zhu & Ma, 2005).

Future Directions

The pyrrolidine ring, as seen in “1-[(3-Nitrophenyl)sulfonyl]proline”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

Mechanism of Action

Target of Action

It’s known that the pyrrolidine ring, a core component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including proline derivatives, have been reported to have target selectivity .

Mode of Action

It’s known that n-sulfonylamidines, a class of compounds to which 1-[(3-nitrophenyl)sulfonyl]proline belongs, are synthesized via a three-component coupling reaction of proline, aldehydes, and sulfonyl azides . This reaction could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The synthesis of n-sulfonylamidines involves the coupling reaction of proline, aldehydes, and sulfonyl azides , which could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that n-sulfonylamidines and sulfonamides, functional groups found in this compound, are common in some pharmaceuticals, natural products, and bioactive compounds .

Action Environment

It’s known that the stereogenicity of carbons in the pyrrolidine ring, a core component of this compound, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

1-(3-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6S/c14-11(15)10-5-2-6-12(10)20(18,19)9-4-1-3-8(7-9)13(16)17/h1,3-4,7,10H,2,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKBNNVVCDSGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Nitrophenyl)sulfonyl]proline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2445935.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate](/img/structure/B2445938.png)

![1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2445939.png)

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2445943.png)

![2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B2445948.png)

![6-(4-Chlorophenyl)-2-[1-(cyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2445951.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2445952.png)

![(2R,4S)-4-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2445955.png)